molecular formula C11H15N5O B2364874 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine CAS No. 866049-34-5

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine

Cat. No.: B2364874
CAS No.: 866049-34-5
M. Wt: 233.275
InChI Key: FOKHHEIPFSJCAS-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is a chemical compound that has been studied for its potential applications in various fields . These oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases in general, are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . For instance, the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives are some of the methods used in the synthesis of isoxazolo[5,4-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is unique and complex . The compound is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yields a 3-arylamino derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis Processes

  • Isoxazolo[5,4-d]pyrimidine derivatives have been synthesized using Keggin heteropolyacid as a catalyst, demonstrating an efficient one-pot process at room temperature (Bamoharram et al., 2010).
  • An efficient one-pot procedure for synthesizing isoxazolo[5,4-d]pyrimidines from phosgeniminium chloride and precursors like β-enaminonitriles and 5-amino-4-cyano-3-methylisoxazole has been reported (Quintela et al., 2006).

Chemical Transformations and Applications

  • The compound has been used in the synthesis of antiviral analogues of sangivamycin and toyocamycin, showing potential in combating human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
  • It serves as a starting material for preparing isoxazolo[5,4-d]pyrimidine-4(5H)thiones and 4-aminoisothiazolo[4,3-d]isoxazole, contributing to advances in heterocyclic chemistry (Vicentini et al., 1990).

Biological Evaluation

  • Some pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives of the compound have shown promising antimicrobial activity (Sayed et al., 2006).
  • Isoxazolo[5,4-d]pyrimidines have been identified as novel small-molecule correctors of the cystic fibrosis mutant protein ΔF508-CFTR, highlighting their potential in treating cystic fibrosis (Yu et al., 2010).

Properties

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKHHEIPFSJCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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